molecular formula C22H24N4O2 B4374724 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374724
M. Wt: 376.5 g/mol
InChI Key: LRQZPSVYLPMPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with dimethylphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2,4-dimethylphenyl isocyanate to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Shares the dimethylphenyl group but differs in the functional groups attached to the aromatic ring.

    N-(2,4-dimethylphenyl)-2-(4-propoxyphenylamino)acetamide: Contains similar aromatic rings but has different substituents.

Uniqueness

1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring

Properties

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-14-5-7-18(16(3)11-14)23-21(27)13-26-10-9-20(25-26)22(28)24-19-8-6-15(2)12-17(19)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQZPSVYLPMPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
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1-[2-(2,4-DIMETHYLANILINO)-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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